N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group at the 4-position of the thiazole ring and a cyclopropanecarboxamide moiety.
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit diverse biological activities . They have been associated with antibacterial and antitumor activities , suggesting that they may interact with a variety of cellular targets.
Mode of Action
Some thiazole derivatives have been found to exhibit antibacterial activity, potentially through interaction with cell-penetrating peptides . In the context of antitumor activity, one study suggested that a thiazole derivative could inhibit the growth of HeLa cells by interfering with cell division .
Biochemical Pathways
Given the reported antibacterial and antitumor activities of thiazole derivatives, it can be inferred that these compounds may interact with pathways related to cell growth and division .
Result of Action
Some thiazole derivatives have been reported to exhibit antibacterial activity against both gram-negative and gram-positive bacteria . In the context of antitumor activity, a thiazole derivative was found to inhibit the growth of HeLa cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 4-tert-butyl-1,3-thiazole with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include considerations for reaction time, temperature, and the use of appropriate solvents and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its antitumor activity, particularly against certain cancer cell lines.
Industry: Potential use in the development of new materials and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: Known for their antitumor activities.
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chlorobenzamide: Exhibits antibacterial properties.
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide: Investigated for its potential therapeutic applications.
Uniqueness
N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is unique due to its specific structural features, such as the cyclopropanecarboxamide moiety, which may confer distinct biological activities compared to other thiazole derivatives. Its combination of a tert-butyl group and a cyclopropane ring may also influence its chemical reactivity and interaction with biological targets .
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-11(2,3)8-6-15-10(12-8)13-9(14)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQJIPWZVJDCEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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